4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride
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Overview
Description
4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride is a compound that features a piperidine and pyrimidine moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. Common synthetic methods include:
Cyclization Reactions: Using precursors that contain the necessary functional groups to form the piperidine ring.
Substitution Reactions: Introducing the pyrimidine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processes: Where the reactions are carried out in a stepwise manner.
Continuous Flow Processes: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to a piperidinone.
Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
Piperidinone Derivatives: From oxidation reactions.
Dihydropyrimidine Derivatives: From reduction reactions.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Scientific Research Applications
4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to its biological activity, such as inhibiting specific enzymes or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Such as piperine and evodiamine, which also exhibit significant biological activities.
Pyrimidine Derivatives: Like 4,6-dimethyl-2-pyrimidinyl derivatives, known for their pharmacological properties.
Uniqueness
4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride is unique due to its specific combination of piperidine and pyrimidine moieties, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-9(2)12-8-10(3)15-13(16-12)11-4-6-14-7-5-11;;/h8-9,11,14H,4-7H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCPKINZWCBJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)C(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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